molecular formula C14H15N3O2S B2968930 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide CAS No. 1797602-31-3

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2968930
CAS No.: 1797602-31-3
M. Wt: 289.35
InChI Key: ZVNFQOITRMMNSZ-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide is a compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a cyclohexene carboxamide moiety

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives, a key structural component of this compound, have been reported to exhibit a broad spectrum of biological activities . They have been found to be effective against various pathogens, including bacteria, fungi, and plant-parasitic nematodes .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include a range of outcomes, from the inhibition of pathogen growth to the induction of apoptosis .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known that 1,2,4-oxadiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-15-14(19-17-9)12-11(7-8-20-12)16-13(18)10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNFQOITRMMNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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